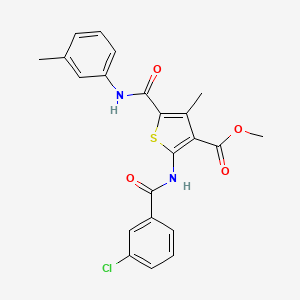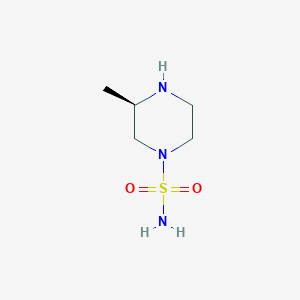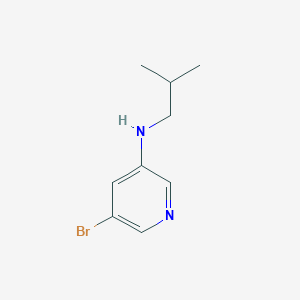
5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(3-(trifluorométhoxy)phényl)pyridine-3,4-diamine est un composé appartenant à la classe des trifluorométhylpyridines. Ces composés sont connus pour leurs propriétés physico-chimiques uniques, qui sont attribuées à la présence du groupe trifluorométhyle et du fragment pyridine. Le groupe trifluorométhyle est connu pour ses propriétés électro-attractives, qui peuvent modifier considérablement l'activité biologique et les propriétés physiques du composé .
Méthodes De Préparation
La synthèse du 5-(3-(trifluorométhoxy)phényl)pyridine-3,4-diamine implique plusieurs étapes. Une méthode courante implique la réaction de la 3,4-diaminopyridine avec le 3-(trifluorométhoxy)benzaldéhyde dans des conditions spécifiques. La réaction nécessite généralement un catalyseur et un solvant, tels que l'éthanol ou le méthanol, et est réalisée à des températures élevées . Les méthodes de production industrielle impliquent souvent des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle, y compris l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir la cohérence et l'efficacité .
Analyse Des Réactions Chimiques
Le 5-(3-(trifluorométhoxy)phényl)pyridine-3,4-diamine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire des amines .
Applications De Recherche Scientifique
Ce composé a une large gamme d'applications en recherche scientifique. En chimie, il est utilisé comme intermédiaire dans la synthèse de molécules plus complexes. En biologie et en médecine, il est étudié pour ses effets thérapeutiques potentiels, notamment dans le développement de nouveaux médicaments. Le groupe trifluorométhyle est connu pour améliorer la stabilité métabolique et la biodisponibilité des composés pharmaceutiques, faisant du 5-(3-(trifluorométhoxy)phényl)pyridine-3,4-diamine un composé précieux dans la découverte de médicaments . Dans l'industrie, il est utilisé dans le développement d'agrochimiques et d'autres matériaux fonctionnels .
Mécanisme d'action
Le mécanisme d'action du 5-(3-(trifluorométhoxy)phényl)pyridine-3,4-diamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhyle peut améliorer l'affinité de liaison du composé à ses protéines cibles, conduisant à une activité biologique accrue. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié .
Mécanisme D'action
The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target proteins, leading to increased biological activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Le 5-(3-(trifluorométhoxy)phényl)pyridine-3,4-diamine est unique en raison de la présence à la fois du groupe trifluorométhoxy et du fragment pyridine. Des composés similaires comprennent d'autres trifluorométhylpyridines, telles que la 2,3-dichloro-5-(trifluorométhyl)pyridine et la 3,5-dichloro-2,4,6-trifluoropyridine . Ces composés partagent des propriétés physico-chimiques similaires mais diffèrent dans leurs applications spécifiques et leurs activités biologiques. La combinaison unique du groupe trifluorométhoxy et du fragment pyridine dans le 5-(3-(trifluorométhoxy)phényl)pyridine-3,4-diamine le rend particulièrement précieux dans certaines applications, telles que la découverte de médicaments et le développement d'agrochimiques .
Propriétés
Formule moléculaire |
C12H10F3N3O |
|---|---|
Poids moléculaire |
269.22 g/mol |
Nom IUPAC |
5-[3-(trifluoromethoxy)phenyl]pyridine-3,4-diamine |
InChI |
InChI=1S/C12H10F3N3O/c13-12(14,15)19-8-3-1-2-7(4-8)9-5-18-6-10(16)11(9)17/h1-6H,16H2,(H2,17,18) |
Clé InChI |
PDDHETQJLAZQDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=CC(=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Thiophenecarboxylic acid, 3-[(2,3,3-trichloro-1-oxo-2-propen-1-yl)amino]-](/img/structure/B12074536.png)

![[4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)

![[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12074561.png)


![N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12074586.png)

